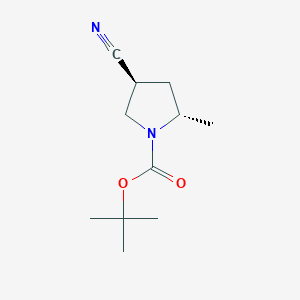

tert-butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent at the 4-position, and a methyl group at the 2-position. This compound is of significant interest in medicinal chemistry and asymmetric synthesis due to its rigid bicyclic framework, which can serve as a scaffold for β-turn mimetics or as an intermediate in the synthesis of bioactive molecules . The stereochemistry at positions 2 and 4 (both S-configuration) enhances its utility in enantioselective reactions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-cyano-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSSRFOUDVSLLJ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Drug Development

tert-butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate has been identified as a promising scaffold for the development of novel pharmaceuticals. Its derivatives have been explored as potential inhibitors of deubiquitinating enzymes (DUBs), which play crucial roles in various cellular processes, including cancer progression. For instance, a patent describes the use of cyanopyrrolidines as DUB inhibitors for cancer treatment, highlighting the therapeutic potential of this compound in oncology .

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups through chemical transformations. Researchers have utilized it in the synthesis of complex molecules such as dihydropyrano[2,3-c]pyrroles and other nitrogen-containing heterocycles, which are important in medicinal chemistry .

Studies have indicated that derivatives of this compound exhibit notable biological activities. They have been investigated for their potential anti-inflammatory and anticancer properties. The structural features of this compound can be modified to enhance its biological efficacy while minimizing toxicity .

Case Study 1: DUB Inhibition

A study published in a patent document outlines the synthesis and evaluation of various cyanopyrrolidine derivatives, including this compound, for their ability to inhibit DUBs. The results demonstrated that specific modifications to the pyrrolidine ring significantly enhanced inhibitory potency against DUBs involved in cancer cell proliferation .

Case Study 2: Synthesis of Heterocycles

Research conducted on the synthesis of dihydropyrano[2,3-c]pyrroles utilized this compound as a starting material. The study showcased a multi-step synthetic route that involved organocatalysis and cyclization techniques, resulting in compounds with promising biological activities .

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Research Findings and Data

Biological Activity

tert-butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition relevant to metabolic disorders such as diabetes. This compound's structure and functional groups suggest it may interact with various biological targets, making it a candidate for further pharmacological investigation.

- IUPAC Name : tert-butyl (2S,4S)-4-cyano-2-methylpyrrolidine-1-carboxylate

- Molecular Formula : C11H18N2O2

- Molecular Weight : 210.28 g/mol

- CAS Number : 1004750-57-5

- Purity : ≥ 97% .

The biological activity of this compound primarily revolves around its role as an inhibitor of key enzymes involved in carbohydrate metabolism. Notably, studies have indicated its potential as an inhibitor of α-amylase and α-glucosidase, enzymes critical in the digestion of carbohydrates.

Enzyme Inhibition Studies

Research has demonstrated that pyrrolidine derivatives can effectively inhibit α-amylase and α-glucosidase. The inhibition assays typically involve:

- α-Amylase Inhibition : The compound is tested at varying concentrations (20 to 100 μg/mL) against a fixed concentration of α-amylase. The reaction is monitored using dinitrosalicylic acid (DNS) to quantify starch breakdown.

- α-Glucosidase Inhibition : Similar assays are conducted for α-glucosidase, where the compound is incubated with the enzyme and a substrate, and absorbance is measured post-reaction to assess enzyme activity.

Case Studies

-

Study on Pyrrolidine Derivatives :

A study focused on synthesizing pyrrolidine derivatives including this compound showed promising results in inhibiting both α-amylase and α-glucosidase. The binding interactions were characterized using molecular docking studies, which indicated strong affinity towards the active sites of these enzymes . -

Molecular Docking Analysis :

Molecular docking simulations revealed that the compound forms stable interactions with the active sites of α-amylase and α-glucosidase. The binding constants were calculated, supporting the hypothesis that structural modifications in pyrrolidine derivatives can enhance their inhibitory potency .

Biological Activity Summary Table

Q & A

Q. What are the key synthetic routes for preparing tert-butyl (2S,4S)-4-cyano-2-methyl-pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves chiral pyrrolidine precursors with sequential functionalization. For example, tert-butyl protection of the amine group is followed by stereoselective cyanation at the 4-position. Reaction optimization includes:

- Temperature control : Low temperatures (0–5°C) during cyanation to minimize side reactions .

- Catalysts : Use of chiral auxiliaries or asymmetric catalysts to retain stereochemical integrity .

- Purification : Flash column chromatography (e.g., ethanol/chloroform mixtures) for isolating the product with ≥95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and cyano carbon (δ ~120 ppm in 13C NMR). Stereochemistry is confirmed via coupling constants (e.g., J values for axial/equatorial protons in pyrrolidine) .

- HRMS : Exact mass analysis (e.g., calculated vs. observed m/z) validates the molecular formula .

- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano group in nucleophilic or electrophilic environments?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* level) model charge distribution and frontier molecular orbitals to predict sites of reactivity .

- QSPR Analysis : Quantitative Structure-Property Relationship (QSPR) models correlate cyano group electronic parameters (e.g., Hammett σ constants) with reaction outcomes .

- MD Simulations : Solvent effects on reactivity are assessed using molecular dynamics in polar/nonpolar solvents .

Q. What strategies prevent racemization during functional group transformations while preserving the (2S,4S) configuration?

- Methodological Answer :

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to stabilize the amine and reduce steric hindrance during cyanation .

- Low-Temperature Reactions : Conducting reactions below 0°C to minimize thermal racemization .

- Chiral Catalysts : Employing enantioselective catalysts (e.g., Ru-based complexes) for stereoretentive transformations .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s stability in acidic or basic media?

- Methodological Answer :

- Acidic Conditions : The tert-butyl group provides steric shielding, slowing hydrolysis of the Boc group. Stability tests (e.g., TLC monitoring in HCl/THF) show degradation thresholds .

- Basic Conditions : Electronic withdrawal from the cyano group increases susceptibility to nucleophilic attack. Kinetic studies (pH vs. half-life) quantify stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.